molecular formula C21H17N7 B1216493 [N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine

[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine

Cat. No.: B1216493
M. Wt: 367.4 g/mol
InChI Key: NXCCIJQEAKMFGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine involves the reaction of 2,4-diaminopteridine with dibenz[b,f]azepine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N-(2,4-Diaminopteridin-6-yl)-methyl]-dibenz[b,f]azepine is unique due to its combination of the pteridine and dibenzazepine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17N7

Molecular Weight

367.4 g/mol

IUPAC Name

6-(benzo[b][1]benzazepin-11-ylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C21H17N7/c22-19-18-20(27-21(23)26-19)24-11-15(25-18)12-28-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)28/h1-11H,12H2,(H4,22,23,24,26,27)

InChI Key

NXCCIJQEAKMFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CN=C5C(=N4)C(=NC(=N5)N)N

Synonyms

N-((2,4-diaminopteridin-6-yl)methyl)dibenz(b,f)azepine
N-diNPMDBA

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[(2,4-Diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (Formula I: Ar=2,4-diaminopteridin-6-yl; W=CH2; X=N; Z=CH═CH; m=n=0) is prepared similarly to N-[(2,4-diaminopteridin-6-yl)methyl]-N,N-diphenylamine as disclosed above, by using dibenz[b,f]azepine (154 mg, 0.8 mmol), NaH (50 mg, 2.1 mmol), and 2,4-diamino-6-bromomethylpteridine hydrobromide (100 mg, 0.3 mmol). The product can be purified by chromatography.
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154 mg
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50 mg
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